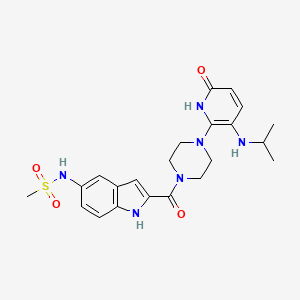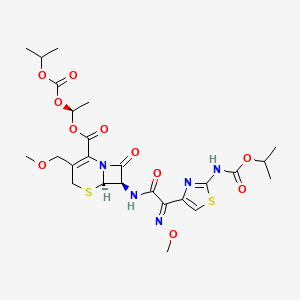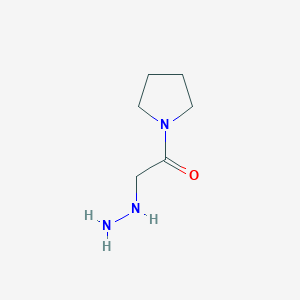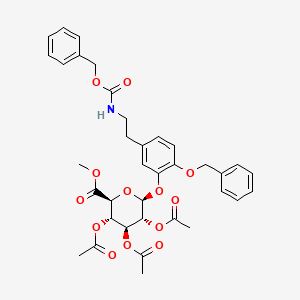
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dopamine core modified with benzyloxycarbonyl and benzyl groups, as well as acetylated glucuronic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester typically involves multiple steps. The process begins with the protection of dopamine’s hydroxyl groups using benzyloxycarbonyl and benzyl groups. This is followed by the acetylation of glucuronic acid and its subsequent attachment to the protected dopamine. The final step involves the esterification of the glucuronic acid with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove protective groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or acetyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deprotected dopamine derivatives .
Scientific Research Applications
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications due to its structural similarity to dopamine, which plays a crucial role in neurotransmission.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, modulating their activity. The pathways involved may include neurotransmission, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyloxycarbonyl Dopamine
- 4-O-benzyl Dopamine
- Tri-O-acetyl Glucuronic Acid Methyl Ester
Uniqueness
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester is unique due to its combination of protective groups and acetylated glucuronic acid. This structure provides specific chemical properties and biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C36H39NO13 |
|---|---|
Molecular Weight |
693.7 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-phenylmethoxy-5-[2-(phenylmethoxycarbonylamino)ethyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C36H39NO13/c1-22(38)46-30-31(47-23(2)39)33(48-24(3)40)35(50-32(30)34(41)43-4)49-29-19-25(15-16-28(29)44-20-26-11-7-5-8-12-26)17-18-37-36(42)45-21-27-13-9-6-10-14-27/h5-16,19,30-33,35H,17-18,20-21H2,1-4H3,(H,37,42)/t30-,31-,32-,33+,35+/m0/s1 |
InChI Key |
OYUKORHAFDUOHB-MNYCWKMRSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=CC(=C2)CCNC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=CC(=C2)CCNC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


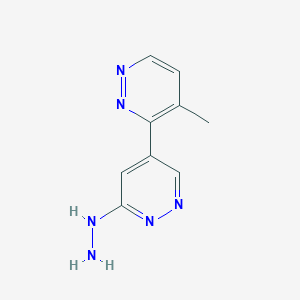
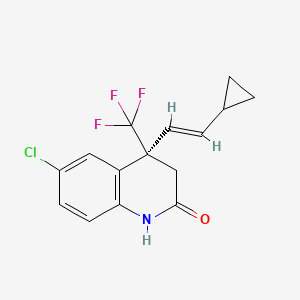

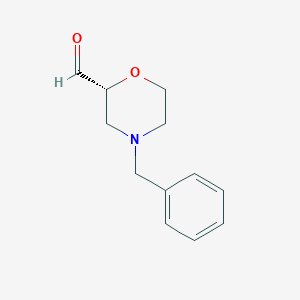
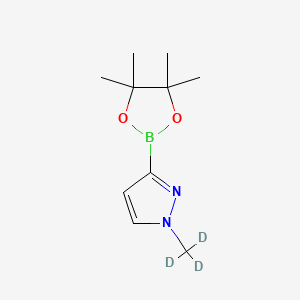
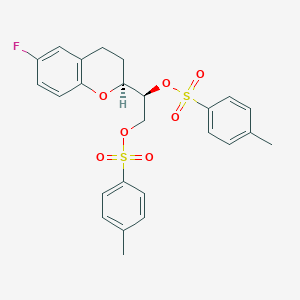
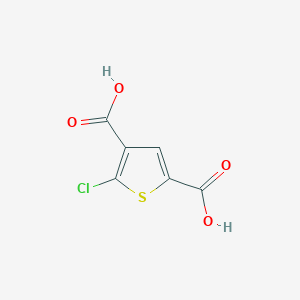
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid](/img/structure/B13854634.png)
